molecular formula C14H11N3O3S3 B4793820 N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B4793820
M. Wt: 365.5 g/mol
InChI Key: RKUFYZZABSFVNO-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both sulfonyl and carboxamide functional groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene and sulfonyl groups. One common method involves the reaction of a thiophene-2-carboxylic acid derivative with a sulfonyl chloride in the presence of a base to form the sulfonylated thiophene intermediate. This intermediate is then reacted with a hydrazine derivative to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation in cancer cells. The sulfonyl and carboxamide groups play a crucial role in binding to the active sites of these targets .

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but with a benzamide group instead of a thiophene ring.

    N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is unique due to the combination of the thiadiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S3/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUFYZZABSFVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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